ethyl hydrogen benzylphosphonate ethyl hydrogen benzylphosphonate
Brand Name: Vulcanchem
CAS No.: 18933-98-7
VCID: VC14370837
InChI: InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H13O3P
Molecular Weight: 200.17 g/mol

ethyl hydrogen benzylphosphonate

CAS No.: 18933-98-7

Cat. No.: VC14370837

Molecular Formula: C9H13O3P

Molecular Weight: 200.17 g/mol

* For research use only. Not for human or veterinary use.

ethyl hydrogen benzylphosphonate - 18933-98-7

Specification

CAS No. 18933-98-7
Molecular Formula C9H13O3P
Molecular Weight 200.17 g/mol
IUPAC Name benzyl(ethoxy)phosphinic acid
Standard InChI InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11)
Standard InChI Key WSOJYRTVHMMFST-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(CC1=CC=CC=C1)O

Introduction

Structural and Chemical Identity

Nomenclature and Synonyms

The compound is systematically named according to IUPAC guidelines as benzyl(ethoxy)phosphinic acid. Alternative designations include:

  • Monoethyl benzylphosphonate

  • Ethyl hydrogen benzylphosphonate

  • Benzylphosphonic acid monoethyl ester

Registry identifiers include EC Number 888-587-7 and DSSTox Substance ID DTXSID30172340, facilitating database cross-referencing .

Synthesis and Purification

Production Methodologies

Industrial synthesis typically employs modified Arbuzov reactions between benzyl chloride and triethyl phosphite under inert atmosphere:
C₆H₅CH₂Cl + P(OEt)₃ → C₆H₅CH₂PO(OEt)₂ + EtCl\text{C₆H₅CH₂Cl + P(OEt)₃ → C₆H₅CH₂PO(OEt)₂ + EtCl}
Subsequent hydrolysis under controlled pH yields the monoester . Laboratory-scale preparations often utilize esterification of benzylphosphonic acid with ethanol in the presence of dicyclohexylcarbodiimide (DCC), achieving yields exceeding 78% .

Isolation Techniques

Purification involves sequential processes:

  • Liquid-Liquid Extraction: Separation from unreacted precursors using ethyl acetate/water biphasic systems

  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 → 1:2 v/v)

  • Crystallization: Slow evaporation from ethanol at -20°C yields prismatic crystals suitable for X-ray analysis .

Physicochemical Properties

PropertyValueMeasurement Conditions
Molecular Weight200.17 g/mol-
Density1.1353 g/cm³25°C
Boiling Point138°C2 Torr
pKa2.98 ± 0.10Aqueous solution, 25°C
LogP1.23Octanol/water partition
Viscosity3.45 cP20°C, neat liquid

Thermogravimetric analysis reveals decomposition onset at 215°C, with primary degradation products including benzene, ethylene, and phosphorus oxides .

Coordination Chemistry and Extraction Applications

Europium(III) Extraction Performance

Comparative studies with ethyl hydrogen benzoyl phosphonate (HEBOP) demonstrate enhanced extraction efficiency for ¹⁵²⁻¹⁵⁴Eu isotopes using ethyl hydrogen benzylphosphonate (HEBP) in n-hexane :

ParameterHEBPHEBOP
Distribution Ratio (D)4.8 × 10²7.2 × 10²
ΔH (kJ/mol)-42.3 ± 1.2-38.7 ± 0.9
ΔS (J/mol·K)89.5 ± 3.476.2 ± 2.8
Stability Constant (log β)5.12 ± 0.054.89 ± 0.07

The extraction follows the solvation mechanism:
Eu³⁺ + 3HL ⇌ EuL₃ + 3H⁺\text{Eu³⁺ + 3HL ⇌ EuL₃ + 3H⁺}
Where HL represents the mono-deprotonated phosphonate ligand .

Selectivity Trends

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedUse chemical-resistant gloves
H315Skin irritationWear protective clothing
H318Eye damageGoggle use mandatory
H335Respiratory irritationEmploy fume hoods

Exposure Mitigation

  • Engineering Controls: Local exhaust ventilation with ≥100 cfm airflow

  • Personal Protection: Nitrile gloves (≥8 mil), APR with organic vapor cartridges

  • Spill Management: Absorb with vermiculite, dispose as hazardous waste

Analytical Characterization

Spectroscopic Signatures

  • ³¹P NMR (CDCl₃): δ 18.7 ppm (singlet, P=O)

  • FT-IR (neat): 1245 cm⁻¹ (P=O stretch), 1020 cm⁻¹ (P-O-C aryl)

  • MS (EI): m/z 200 [M]⁺, 155 [M-OEt]⁺, 91 [C₇H₇]⁺

Chromatographic Behavior

HPLC analysis on C18 column (MeOH:H₂O 70:30) shows retention time 6.78 min with 99.2% purity (λ = 210 nm) .

Emerging Applications and Research Frontiers

Catalytic Uses

Preliminary studies indicate potential as:

  • Lewis acid catalyst in Diels-Alder reactions (62% ee achieved)

  • Organocatalyst for Kabachnik-Fields reactions (83% yield)

Pharmaceutical Relevance

Structure-activity relationship (SAR) models predict moderate kinase inhibition (IC₅₀ ~ 15 μM against PIM1 kinase), warranting further pharmacological investigation .

Future Research Directions

  • Solvent Extraction Optimization: Screen ionic liquids as diluents to enhance europium loading capacity

  • Computational Modeling: DFT studies of metal-ligand bonding motifs

  • Toxicokinetics: ADMET profiling for pharmaceutical applications

  • Green Synthesis: Develop biocatalytic routes using phosphotriesterase mutants

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